(5-bromofuran-2-yl)((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)methanone
Description
The compound “(5-bromofuran-2-yl)((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)methanone” features a brominated furan moiety linked via a ketone to a stereochemically defined 8-azabicyclo[3.2.1]octane scaffold. Key structural attributes include:
- Bicyclic amine: The (1R,5S)-configured 8-azabicyclo[3.2.1]octane core, which confers rigidity and stereochemical specificity.
- Substituents: A methylthio (-SMe) group at position 3 of the bicyclic system, enhancing lipophilicity and influencing molecular interactions.
Properties
IUPAC Name |
(5-bromofuran-2-yl)-(3-methylsulfanyl-8-azabicyclo[3.2.1]octan-8-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BrNO2S/c1-18-10-6-8-2-3-9(7-10)15(8)13(16)11-4-5-12(14)17-11/h4-5,8-10H,2-3,6-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCSKGMFFYIGSPX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1CC2CCC(C1)N2C(=O)C3=CC=C(O3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BrNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-bromofuran-2-yl)((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)methanone typically involves multiple steps:
Bromination of Furan: The furan ring is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide.
Formation of the Azabicyclo[3.2.1]octane Core: This step involves the cyclization of a suitable precursor, often through an intramolecular Diels-Alder reaction or other cyclization methods.
Attachment of the Methylthio Group: The methylthio group is introduced via nucleophilic substitution, typically using methylthiol or a methylthiolating agent.
Coupling of the Two Fragments: The final step involves coupling the bromofuran and the azabicyclo[3.2.1]octane fragments, often through a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for scale, yield, and cost-effectiveness. This might involve continuous flow chemistry techniques and the use of more robust catalysts and reagents to ensure high efficiency and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The bromine atom on the furan ring can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles such as amines, thiols, or organometallic reagents (e.g., Grignard reagents) are used under appropriate conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted furan derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In organic chemistry, (5-bromofuran-2-yl)((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.
Biology and Medicine
In medicinal chemistry, this compound is investigated for its potential pharmacological properties. The azabicyclo[3.2.1]octane core is a common motif in many bioactive molecules, including tropane alkaloids, which are known for their neurological effects. Research may focus on its potential as a drug candidate for treating neurological disorders or as a ligand for specific receptors.
Industry
In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (5-bromofuran-2-yl)((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)methanone would depend on its specific application. In a biological context, it may interact with neurotransmitter receptors or enzymes, modulating their activity. The azabicyclo[3.2.1]octane core is known to interact with acetylcholine receptors, suggesting potential cholinergic activity.
Comparison with Similar Compounds
Comparative Data Table
Research Findings and Implications
- Synthetic Efficiency : The target compound’s furan bromination likely follows methods akin to (90% yield), while its bicyclic amine synthesis may mirror moderate-yield routes (e.g., 57% in ) .
- Biological Relevance : The methylthio group in the target compound balances lipophilicity and metabolic stability, contrasting with the polar -OTf group () or bulky diphenylmethoxy () .
- Stereochemical Impact : The (1R,5S) configuration ensures enantiomeric purity, critical for targeted interactions, unlike racemic mixtures () .
Biological Activity
The compound (5-bromofuran-2-yl)((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)methanone is a complex organic molecule notable for its unique structural features, which include a brominated furan ring and a bicyclic amine framework. This combination of elements suggests potential biological activity, particularly in the realm of medicinal chemistry.
Structural Characteristics
The structural integrity of the compound can be summarized as follows:
| Feature | Description |
|---|---|
| Furan Ring | Contains a bromine substituent at the 5-position, enhancing reactivity. |
| Bicyclic Amine | The 8-azabicyclo[3.2.1]octane structure may influence its interaction with biological targets. |
| Methylthio Group | Potentially contributes to unique pharmacological properties. |
Biological Activity
Research indicates that the biological activity of this compound may be linked to its ability to interact with various neurotransmitter systems, particularly those involving dopamine and serotonin receptors.
The compound's mechanism of action is hypothesized to involve:
- Dopamine Transporter Inhibition : Similar compounds have been shown to inhibit the dopamine transporter (DAT), which is crucial for regulating dopamine levels in the brain.
- Serotonin Transporter Interaction : Potential interactions with serotonin transporters (SERT) may also play a role in its pharmacological profile.
Case Studies and Research Findings
A review of literature reveals several studies that explore the biological implications of compounds structurally related to this compound:
- Dopamine Transporter Studies : Research has demonstrated that bicyclic amines can act as selective inhibitors of DAT, with IC50 values ranging from 7 to 43 nM for certain derivatives, suggesting high potency against dopamine uptake systems .
- Neurotransmitter Modulation : Compounds sharing similar structural motifs have been noted for their ability to modulate neurotransmitter levels, indicating that this compound may exhibit comparable effects .
Comparative Analysis with Related Compounds
The following table summarizes the biological activities of structurally similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 5-Bromofuran | Furan ring with bromine | Antimicrobial properties |
| 8-Azabicyclo[3.2.1]octane | Bicyclic amine structure | Neurotransmitter modulation |
| Methylthio derivatives | Sulfur-containing substituents | Potential anti-inflammatory effects |
Q & A
Basic: What synthetic methodologies are recommended for the preparation of (5-bromofuran-2-yl)((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)methanone?
Methodological Answer:
The synthesis involves two key components: the 5-bromofuran-2-carbonyl moiety and the 8-azabicyclo[3.2.1]octane scaffold.
- Bromofuran Synthesis : Adapt protocols for brominated furans, such as halogenation using N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN) in refluxing CCl₄ .
- Azabicyclo Formation : Construct the 8-azabicyclo[3.2.1]octane core via Mannich cyclization or reductive amination, ensuring stereochemical control at the (1R,5S) positions using chiral catalysts or resolving agents.
- Coupling : Link the fragments via a ketone bond using coupling agents like EDCI/HOBt or Grignard reactions. Purify via silica gel chromatography (hexane/EtOAc gradient) and confirm purity via HPLC (>95%) .
Basic: How should structural characterization be performed to confirm the stereochemistry and functional groups?
Methodological Answer:
- NMR Spectroscopy : Use ¹H, ¹³C, and 2D NMR (COSY, HSQC, HMBC) to assign protons and carbons, particularly the methylthio group (δ ~2.1 ppm for S-CH₃) and azabicyclo protons (δ 1.5–3.0 ppm).
- X-ray Crystallography : Resolve absolute stereochemistry via single-crystal X-ray diffraction, as demonstrated for related bicyclic compounds .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., ESI-HRMS with <2 ppm error) .
Advanced: How can enantiomeric purity of the (1R,5S) configuration be ensured during synthesis?
Methodological Answer:
- Chiral Catalysis : Employ asymmetric synthesis using chiral auxiliaries (e.g., Evans oxazolidinones) or organocatalysts to bias the bicyclo formation.
- Chiral HPLC : Separate enantiomers using columns like Chiralpak IA/IB with hexane/isopropanol mobile phases. Validate purity via circular dichroism (CD) spectroscopy .
Advanced: What role does the methylthio group play in modulating biological activity?
Methodological Answer:
- Structure-Activity Relationship (SAR) Studies : Synthesize analogs replacing -SMe with -SH, -SO₂Me, or -H. Test in bioassays (e.g., receptor binding, enzyme inhibition) to evaluate electronic/steric effects.
- Computational Docking : Model interactions with target proteins (e.g., using AutoDock Vina) to identify key hydrophobic or hydrogen-bonding interactions .
Advanced: How can computational modeling guide target identification for this compound?
Methodological Answer:
- Molecular Dynamics (MD) Simulations : Simulate binding stability in putative targets (e.g., GPCRs, kinases) over 100+ ns trajectories.
- Pharmacophore Mapping : Overlap with known ligands (e.g., tropane alkaloids for azabicyclo targets) to predict mechanism of action .
Data Contradiction: How to resolve discrepancies in reported IC₅₀ values across different assay systems?
Methodological Answer:
- Standardize Assay Conditions : Control variables like buffer pH, temperature, and cell line/passage number.
- Orthogonal Assays : Validate activity using both enzymatic (e.g., fluorescence-based) and cell-based (e.g., cAMP accumulation) assays.
- Meta-Analysis : Apply statistical tools (e.g., ANOVA) to assess inter-study variability .
Experimental Design: What in vivo models are suitable for evaluating pharmacokinetics and toxicity?
Methodological Answer:
- Rodent Models : Conduct bioavailability studies in Sprague-Dawley rats (IV/PO dosing) with LC-MS/MS plasma analysis.
- Toxicokinetics : Assess organ toxicity via histopathology and serum biomarkers (ALT, AST) after 28-day repeated dosing .
Analytical Challenges: How to differentiate degradation products from synthetic impurities?
Methodological Answer:
- Forced Degradation Studies : Expose the compound to heat (40–80°C), light (ICH Q1B), and hydrolytic conditions (acid/alkaline).
- LC-MS/MS : Identify degradation products via fragmentation patterns and compare with synthetic by-products .
Stability Studies: What formulation strategies improve compound stability under physiological conditions?
Methodological Answer:
- Lyophilization : Prepare lyophilized powders with cryoprotectants (e.g., trehalose) for long-term storage.
- pH Optimization : Use buffered solutions (pH 6–8) to minimize hydrolysis of the ketone or methylthio groups .
Mechanistic Studies: How to elucidate the compound’s interaction with neurological targets?
Methodological Answer:
- Radioligand Displacement Assays : Use [³H]ligands (e.g., for serotonin or dopamine transporters) to measure binding affinity (Kᵢ).
- Electrophysiology : Patch-clamp recordings in transfected HEK cells expressing target ion channels.
- siRNA Knockdown : Silence candidate receptors in cell lines to confirm functional involvement .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
